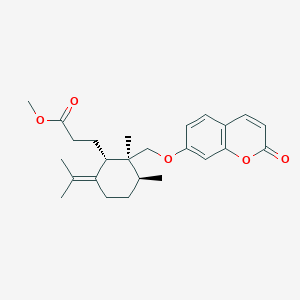

Methyl galbanate

描述

Structure

3D Structure

属性

CAS 编号 |

1206911-10-5 |

|---|---|

分子式 |

C25H32O5 |

分子量 |

412.5 g/mol |

IUPAC 名称 |

methyl 3-[(1S,2S,3S)-2,3-dimethyl-2-[(2-oxochromen-7-yl)oxymethyl]-6-propan-2-ylidenecyclohexyl]propanoate |

InChI |

InChI=1S/C25H32O5/c1-16(2)20-10-6-17(3)25(4,21(20)11-13-23(26)28-5)15-29-19-9-7-18-8-12-24(27)30-22(18)14-19/h7-9,12,14,17,21H,6,10-11,13,15H2,1-5H3/t17-,21-,25-/m0/s1 |

InChI 键 |

LWKZASDDSMSRFV-ADSMNUKGSA-N |

手性 SMILES |

C[C@H]1CCC(=C(C)C)[C@@H]([C@@]1(C)COC2=CC3=C(C=C2)C=CC(=O)O3)CCC(=O)OC |

规范 SMILES |

CC1CCC(=C(C)C)C(C1(C)COC2=CC3=C(C=C2)C=CC(=O)O3)CCC(=O)OC |

产品来源 |

United States |

Precursor Pathways in Plants: Mevalonate Mva Pathway and 2 C Methyl D Erythritol 4 Phosphate Mep Pathway

The journey to methyl galbanate begins with the synthesis of the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comslideshare.net Plants employ two distinct and compartmentalized pathways for the production of these fundamental building blocks: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.combiorxiv.org

The MVA pathway , located in the cytosol, is primarily responsible for synthesizing sesquiterpenes (C15) and triterpenes (C30). biorxiv.orgresearchgate.net This pathway commences with the condensation of three molecules of acetyl-CoA. biorxiv.org In contrast, the MEP pathway operates within the plastids and is the primary source for the biosynthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). biorxiv.orgresearchgate.net This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as its initial substrates. slideshare.netbiorxiv.org

While there is a general compartmentalization of these pathways, evidence suggests the existence of "crosstalk" between them, allowing for the exchange of isoprenoid precursors between the cytosol and plastids. researchgate.net However, the biosynthesis of sesquiterpenes, like the sesquiterpene moiety of this compound, is predominantly fueled by the MVA pathway. researchgate.net

| Pathway | Location in Plant Cell | Primary Products | Starting Materials |

| Mevalonate (MVA) Pathway | Cytosol | Sesquiterpenes (C15), Triterpenes (C30) | Acetyl-CoA |

| 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway | Plastids | Monoterpenes (C10), Diterpenes (C20) | Pyruvate and Glyceraldehyde-3-Phosphate |

Farnesyl Diphosphate Fpp As a Central Intermediate in Sesquiterpene Biosynthesis

Farnesyl diphosphate (B83284) (FPP), a 15-carbon molecule, stands as a critical branch-point intermediate in the biosynthesis of all sesquiterpenes. wikipedia.orgnih.gov It is synthesized through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by the enzyme farnesyl diphosphate synthase (FPPS). mdpi.combibliotekanauki.pl

This enzymatic process first involves the condensation of DMAPP and IPP to form the 10-carbon intermediate, geranyl diphosphate (GPP). mdpi.com Subsequently, another molecule of IPP is added to GPP to yield the final C15 product, FPP. mdpi.com The (E,E)-stereoisomer of FPP is the crucial precursor for the vast array of sesquiterpenes found in nature. nih.gov FPP serves as the direct substrate for sesquiterpene synthases, enzymes that catalyze the intricate cyclization and rearrangement reactions to form the diverse carbocyclic skeletons of sesquiterpenes. researchgate.net

Enzymatic Mechanisms Involved in Sesquiterpene Coumarin Formation

The formation of sesquiterpene coumarins like methyl galbanate involves the convergence of two major biosynthetic pathways: the phenylpropanoid pathway, which generates the coumarin (B35378) moiety, and the terpenoid pathway, which produces the sesquiterpene portion. The scaffold of these molecules is formed through the dehydration condensation of a coumarin unit and a sesquiterpene moiety, typically via an ether bond. mdpi.com

The biosynthesis of the coumarin core, often umbelliferone (B1683723) (7-hydroxycoumarin), originates from the phenylpropanoid pathway. researchgate.netpeerj.com Key enzymatic steps include the ortho-hydroxylation of cinnamic acid derivatives, a crucial step for coumarin ring formation. peerj.com

The subsequent key steps in the formation of many sesquiterpene coumarins are:

Prenylation: An O-farnesyltransferase catalyzes the attachment of the farnesyl group from FPP to the hydroxyl group of the coumarin, forming a 7-farnesyloxycoumarin intermediate like umbelliprenin (B192621). researchgate.netbiorxiv.org

Epoxidation: The terminal double bond of the farnesyl moiety is epoxidized by a sesquiterpene coumarin epoxidase. biorxiv.org

Cyclization: The resulting epoxide is then protonated by a sesquiterpene coumarin synthase, which initiates a cascade of cyclization and rearrangement reactions of the farnesyl chain to create the specific cyclic structure of the sesquiterpene. biorxiv.orgresearchgate.net

In the specific case of galbanic acid, the precursor to this compound, one proposed biosynthetic pathway proceeds through an epoxide derivative of farnesyl diphosphate (B83284) followed by cyclization reactions. tandfonline.comresearchgate.net This was supported by studies using an Arabidopsis oxidosqualene cyclase enzyme. tandfonline.com Another proposed pathway for galbanic acid biosynthesis involves the compound mogoltadone as an intermediate. tandfonline.comresearchgate.net

Identification and Characterization of Gene Clusters Orchestrating Methyl Galbanate Biosynthesis

While the general enzymatic steps are understood, the specific genes and biosynthetic gene clusters (BGCs) responsible for methyl galbanate production are still under active investigation. BGCs are groups of genes located in close proximity on a chromosome that are involved in the production of a specific secondary metabolite. nih.gov Identifying these clusters is key to understanding the regulation and evolution of these pathways.

Transcriptome analysis of Ferula species has begun to identify candidate genes involved in terpenoid and coumarin (B35378) biosynthesis. biorxiv.org These studies have pinpointed genes for enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL), 4-coumaroyl-CoA ligase (4CL), and C2´H, which is vital for 7-hydroxycoumarin synthesis. biorxiv.org While specific farnesyltransferases and cyclases for this compound have not been definitively characterized, the identification of BGCs in related pathways provides a roadmap for their discovery. nih.gov The search for these specific gene clusters is an ongoing area of research that will ultimately allow for a complete elucidation of the biosynthetic pathway at the genetic level.

Mechanistic Investigations of Methyl Galbanate in Biological Systems Non Human Models

Anti-inflammatory Mechanisms of Action

Methyl galbanate, a terpenoid coumarin (B35378) primarily isolated from Ferula species, has demonstrated significant anti-inflammatory properties in various in vitro non-human models. tandfonline.comtandfonline.com Its mechanisms of action primarily revolve around the modulation of key inflammatory mediators and signaling pathways.

Inhibition of Nitric Oxide (NO) Production in Macrophage Cell Lines

This compound has been identified as a potent inhibitor of nitric oxide (NO) production in mouse macrophage cell lines, such as RAW 264.7. researchgate.netnih.govsigmaaldrich.com When these cells are stimulated with inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), they typically produce large amounts of NO, a key inflammatory mediator. nih.govsigmaaldrich.com Studies have shown that this compound significantly decreases this induced NO production. researchgate.netnih.govsigmaaldrich.com For instance, in one study, this compound was the most effective inhibitor of NO production among six tested terpenoid coumarins isolated from Ferula szowitsiana DC. nih.govsigmaaldrich.com Another study confirmed that this compound considerably inhibited NO production in stimulated peritoneal macrophages, with a higher potency observed compared to another coumarin, umbelliprenin (B192621). tandfonline.com This inhibitory effect on NO production is a cornerstone of its anti-inflammatory activity. researchgate.netnih.govsigmaaldrich.com

Downregulation of Inducible Nitric Oxide Synthase (iNOS) Gene and Protein Expression

The reduction in NO production by this compound is directly linked to its ability to downregulate the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing NO in inflammatory conditions. tandfonline.comnih.gov Research has demonstrated that in the presence of this compound, the LPS/IFN-γ-induced messenger RNA (mRNA) expression of iNOS in RAW 264.7 cells was significantly decreased, reportedly to 52% of the level observed with the stimulants alone. researchgate.netnih.govmdpi.com This indicates that this compound exerts its effect at the gene expression level. researchgate.netnih.gov Furthermore, Western blot analysis has confirmed that this compound attenuates the expression of the iNOS protein in stimulated macrophages. tandfonline.comtandfonline.com This suppression of both iNOS gene and protein expression is a critical mechanism underlying the compound's ability to curb inflammatory responses. tandfonline.comnih.gov

Attenuation of Cyclooxygenase-2 (COX-2) Expression and Prostaglandin (B15479496) E2 (PGE2) Release

In addition to its effects on the NO pathway, this compound also modulates the cyclooxygenase-2 (COX-2) pathway, another important inflammatory cascade. tandfonline.comnih.gov Studies have shown that this compound can slightly attenuate the mRNA expression of COX-2 in LPS/IFN-γ-stimulated RAW 264.7 cells. researchgate.netnih.gov Furthermore, it significantly suppresses the release of prostaglandin E2 (PGE2), a pro-inflammatory mediator synthesized by COX-2. tandfonline.com In stimulated peritoneal macrophages, this compound demonstrated a strong inhibitory effect on PGE2 production at all tested concentrations. tandfonline.com Western blot analyses have also confirmed that this compound can attenuate the expression of the COX-2 protein in stimulated macrophages. tandfonline.comtandfonline.com This dual action on both the iNOS and COX-2 pathways highlights its broad anti-inflammatory potential.

Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of this compound are rooted in its ability to modulate upstream signaling pathways that control the expression of inflammatory genes like iNOS and COX-2. tandfonline.commdpi.com The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. tandfonline.comfrontiersin.org The suppression of iNOS and COX-2 expression by this compound suggests an inhibitory effect on NF-κB activity. tandfonline.com While direct studies on this compound's effect on NF-κB are limited, the downstream effects strongly imply its involvement. tandfonline.com

Similarly, the mitogen-activated protein kinase (MAPK) signaling pathway is another crucial regulator of the inflammatory response. nih.govnih.gov Research on a related compound, methyl gallate, has shown that it attenuates inflammation by inhibiting both the NF-κB and MAPK signaling pathways. nih.gov Given the structural and functional similarities, it is plausible that this compound shares this mechanism.

Protective Effects against NO-Induced Apoptosis in Cellular Models

Beyond its direct anti-inflammatory actions, this compound has also demonstrated protective effects against cell death induced by inflammatory mediators. In a co-culture system using RAW 264.7 macrophages and neuronally differentiated tsAM5NE cells, this compound was shown to protect the neuronal cells from NO-induced apoptosis. researchgate.netnih.govsigmaaldrich.com This protection is achieved by inhibiting the production of NO by the macrophages, thereby preventing the cytotoxic effects of this inflammatory molecule on neighboring cells. researchgate.netnih.govsigmaaldrich.com This finding suggests a potential neuroprotective role for this compound in the context of neuroinflammation. nih.govsigmaaldrich.com

Immunomodulatory Properties

This compound also exhibits immunomodulatory properties, influencing the function and response of immune cells. tandfonline.comtandfonline.comnih.gov In vitro studies using splenocytes isolated from mice have shown that this compound can reduce phytohemagglutinin (PHA)-induced splenocyte proliferation. tandfonline.comtandfonline.comnih.gov

Furthermore, it appears to modulate the balance of T-helper (Th) cell responses. Specifically, this compound has been observed to preferentially induce the production of the Th2 cytokine interleukin-4 (IL-4) while suppressing the secretion of the Th1 cytokine interferon-gamma (IFN-γ). tandfonline.comtandfonline.comnih.gov This shift from a Th1 to a Th2-dominant response suggests that this compound could act as an immunosuppressant, potentially making it beneficial in the context of inflammatory and autoimmune diseases. tandfonline.comtandfonline.comnih.gov

Interactive Data Table: Effects of this compound on Inflammatory Markers

| Cell Line | Stimulant(s) | Marker | Effect of this compound | Reference |

| RAW 264.7 Macrophages | LPS/IFN-γ | Nitric Oxide (NO) | Significant Decrease | researchgate.netnih.gov |

| RAW 264.7 Macrophages | LPS/IFN-γ | iNOS mRNA | Decreased to 52% of control | researchgate.netnih.govmdpi.com |

| Peritoneal Macrophages | LPS/IFN-γ | iNOS Protein | Attenuated Expression | tandfonline.com |

| RAW 264.7 Macrophages | LPS/IFN-γ | COX-2 mRNA | Slight Attenuation | researchgate.netnih.gov |

| Peritoneal Macrophages | LPS/IFN-γ | COX-2 Protein | Attenuated Expression | tandfonline.com |

| Peritoneal Macrophages | LPS/IFN-γ | PGE2 Release | Strong Inhibition | tandfonline.com |

| Splenocytes | PHA | Proliferation | Remarkable Reduction | tandfonline.comnih.gov |

| Splenocytes | PHA | IL-4 Secretion | Preferential Induction | tandfonline.comnih.gov |

| Splenocytes | PHA | IFN-γ Secretion | Suppressed | tandfonline.comnih.gov |

Suppression of Mitogen-Induced Lymphocyte Proliferation

This compound has demonstrated notable immunomodulatory activity by significantly inhibiting the proliferation of lymphocytes stimulated by mitogens. In in vitro studies using murine splenocytes, this compound markedly reduced phytohemagglutinin (PHA)-induced proliferation. researchgate.nettandfonline.comnih.gov This inhibitory effect was observed even at relatively low concentrations of the compound, highlighting its potency. tandfonline.comtandfonline.com The suppression of lymphocyte proliferation is a key indicator of immunosuppressive potential, suggesting that this compound may interfere with the signaling pathways that lead to T-cell activation and clonal expansion. This action is a critical mechanism for controlling immune responses, particularly those that are T-cell mediated. tandfonline.com

Regulation of T-Helper (TH) Cell Cytokine Secretion Profiles

A crucial aspect of this compound's immunomodulatory function lies in its ability to modulate the balance of T-helper (TH) cell cytokines. Research has shown that this compound influences the differentiation of naive CD4+ T cells by altering the cytokine milieu. tandfonline.com Specifically, in studies with PHA-stimulated splenocytes, this compound was found to suppress the secretion of Interferon-gamma (IFNγ), a key cytokine of the TH1 phenotype. researchgate.nettandfonline.comnih.gov Concurrently, it preferentially stimulated the production of Interleukin-4 (IL-4), a hallmark cytokine of the TH2 response. researchgate.nettandfonline.comnih.gov This differential regulation effectively skews the immune response towards a TH2 profile. tandfonline.comtandfonline.com By suppressing TH1-mediated responses and promoting TH2-mediated responses, this compound demonstrates a capacity to regulate the intricate balance between cellular and humoral immunity. tandfonline.com

Effects on Macrophage Activation and Phagocytic Function

This compound exhibits significant effects on macrophage functions, which are central to both innate and adaptive immunity. In in vitro models using murine peritoneal macrophages, the compound has been shown to suppress key markers of macrophage activation. tandfonline.comnih.gov Specifically, it significantly inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages stimulated with lipopolysaccharide (LPS) and IFNγ. tandfonline.comnih.gov This suppression is linked to a reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing these inflammatory mediators. researchgate.nettandfonline.comnih.gov While detailed studies on its direct impact on phagocytic capacity are less prevalent, the profound suppression of macrophage-derived inflammatory mediators points to a significant modulatory role in macrophage function. tandfonline.comtandfonline.com

Antiviral Activities

Efficacy against Specific Viral Strains

This compound has shown promising antiviral activity, particularly against the Influenza A virus (H1N1). nih.govtandfonline.comresearchgate.net Isolated from plants of the Ferula genus, this sesquiterpene coumarin has been identified as a potent inhibitor of the H1N1 strain. nih.govplantsjournal.comfrontiersin.org Research has consistently demonstrated its ability to interfere with the virus, suggesting its potential as a lead compound for the development of new anti-influenza agents. google.comdavidklein.org

Inhibition of Viral Replication and Life Cycle Stages

The antiviral mechanism of this compound extends to inhibiting critical stages of the viral life cycle. Studies have reported its inhibitory activity on the activation of the Epstein-Barr Virus Early Antigen (EBV-EA). tandfonline.comljmu.ac.uk This process is crucial for the switch from the latent to the lytic cycle of the virus. By inhibiting EBV-EA activation, this compound effectively hinders the replication of the virus. tandfonline.com The IC₅₀ value for this inhibition was found to be 11.7 nM, indicating significant potency. tandfonline.com

Comparative Antiviral Potency with Reference Antiviral Agents

The antiviral efficacy of this compound has been compared to established antiviral drugs. Against the Influenza A virus (H1N1), this compound exhibited greater potency than the standard antiviral agent amantadine (B194251). nih.govplantsjournal.com In one study, the IC₅₀ value of this compound was 0.26 µg/mL, which is significantly lower than that of amantadine (IC₅₀ 0.92 µg/mL). nih.govfrontiersin.orgdavidklein.org Another report indicated IC₅₀ and IC₉₀ values of 0.26 and 0.44 µg/mL, respectively, for this compound, compared to 0.92 and 1.73 µg/mL for amantadine. tandfonline.com Furthermore, when compared to galbanic acid, this compound demonstrated higher antiviral activity against the influenza A virus. tandfonline.com In studies on the inhibition of Epstein-Barr Virus Early Antigen activation, the potency of this compound (IC₅₀ 11.7 nM) was comparable to that of β-carotene (IC₅₀ 10.4 nM) and curcumin (B1669340) (IC₅₀ 8.3 nM). tandfonline.com

Interactive Data Tables

Table 1: Antiviral Activity of this compound against Influenza A (H1N1)

| Compound | IC₅₀ (µg/mL) | IC₉₀ (µg/mL) | Source(s) |

|---|---|---|---|

| This compound | 0.26 | 0.44 | tandfonline.com |

| Amantadine | 0.92 | 1.73 | tandfonline.com |

Table 2: Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

| Compound | IC₅₀ (nM) | Source(s) |

|---|---|---|

| This compound | 11.7 | tandfonline.com |

| Galbanic acid | 11.8 | tandfonline.com |

| β-carotene | 10.4 | tandfonline.com |

Antimicrobial and Antiparasitic Actions

Anti-plasmodial Activity against Parasitic Strains (e.g., Plasmodium falciparum)

This compound has demonstrated noteworthy anti-plasmodial effects against the K1 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. In vitro studies have revealed its potential as a moderate anti-plasmodial agent.

Research has quantified the inhibitory activity of this compound, determining its half-maximal inhibitory concentration (IC₅₀) to be 7.1 μM against the Plasmodium falciparum K1 strain. nih.gov This indicates its ability to inhibit the growth of the parasite at a micromolar concentration. Further investigations have also highlighted the anti-plasmodial properties of related compounds, with asacoumarin A showing an even more potent activity against the same parasitic strain. researchgate.net The collective findings suggest that sesquiterpene coumarins, including this compound, represent a promising class of compounds for the development of new anti-malarial drugs. nih.govdipterajournal.com

Table 1: Anti-plasmodial Activity of this compound

| Compound | Parasite Strain | IC₅₀ (μM) |

|---|---|---|

| This compound | Plasmodium falciparum K1 | 7.1 nih.gov |

| Asacoumarin A | Plasmodium falciparum K1 | 1.3 researchgate.net |

Antibacterial Effects on Specific Bacterial Isolates (e.g., Enterococcus faecium)

This compound has exhibited significant antibacterial activity, particularly against Gram-positive bacteria. tandfonline.comresearchgate.net Notably, it has shown inhibitory effects against a vancomycin-resistant clinical strain of Enterococcus faecium. tandfonline.comresearchgate.netnih.gov

In broth micro-dilution assays, this compound was found to inhibit the growth of vancomycin-resistant E. faecium at a minimum inhibitory concentration (MIC) of 64 μg/ml. tandfonline.comresearchgate.netnih.gov This finding is particularly relevant given the challenge of antibiotic resistance in clinical settings. Further studies have corroborated the antibacterial potential of sesquiterpene coumarins from Ferula species against various pathogenic bacteria. mdpi.com For instance, fekrynol acetate (B1210297) and this compound demonstrated significant activity against E. faecium, with MIC values of 128 and 64 μg/mL, respectively. mdpi.com

Table 2: Antibacterial Activity of this compound

| Compound | Bacterial Isolate | Minimum Inhibitory Concentration (MIC) (μg/ml) |

|---|---|---|

| This compound | Vancomycin-resistant Enterococcus faecium | 64 tandfonline.comresearchgate.netnih.gov |

| Fekrynol acetate | Enterococcus faecium | 128 mdpi.com |

| Chloramphenicol (Control) | Enterococcus faecium | 32 mdpi.com |

Mechanistic Insights into Antimicrobial Action (e.g., Biofilm Formation Inhibition)

The antimicrobial action of compounds like this compound is increasingly understood to involve mechanisms beyond direct bacterial killing, such as the inhibition of biofilm formation. chiet.edu.egnih.gov Biofilms are communities of microorganisms encased in a self-produced matrix, which contributes to antibiotic resistance. chiet.edu.egnih.gov

While specific studies on this compound's direct inhibition of biofilm formation are emerging, research on related compounds provides valuable insights. For example, some coumarin derivatives have demonstrated the ability to inhibit biofilm formation in bacteria such as Staphylococcus aureus and Escherichia coli. chiet.edu.egnih.gov The proposed mechanisms for the antibacterial action of related compounds like methyl gallate include the disruption of the bacterial membrane and the inhibition of efflux pumps. researchgate.net Furthermore, gallic acid, a related compound, has been shown to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) by suppressing specific genes. researchgate.net These findings suggest that a potential mechanism for this compound's antimicrobial activity could involve interference with bacterial adhesion and biofilm development.

Enzymatic Interactions and Molecular Target Identification

Inhibition of Key Enzymes (e.g., Farnesyl protein transferase, 5-lipoxygenase, Acetylcholinesterase)

This compound and its parent compound, galbanic acid, have been investigated for their ability to inhibit several key enzymes involved in various pathological processes.

Farnesyl protein transferase (FPTase): FPTase is a critical enzyme in cell signaling pathways, and its inhibition is a target for anti-cancer therapies. nih.govnih.gov While studies have highlighted the inhibitory activity of galbanic acid against FPTase, with an IC₅₀ value of 2.5 µM, the direct inhibitory action of this compound on this enzyme requires further specific investigation. tandfonline.com

5-lipoxygenase (5-LOX): This enzyme is involved in the inflammatory pathway. researchgate.net Research has shown that both umbelliprenin and this compound can inhibit 5-lipoxygenase. researchgate.netresearchgate.net This inhibition is considered a plausible mechanism for the anti-inflammatory properties observed with these compounds. researchgate.netmums.ac.ir

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy in the management of Alzheimer's disease. nih.gov In vitro studies have demonstrated that this compound exhibits inhibitory effects on AChE, with its activity being comparable to that of ethyl galbanate and greater than that of galbanic acid. nih.gov

Ligand-Protein Binding Dynamics and Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and its potential protein targets, providing insights into the molecular basis of its biological activities.

These computational studies have been used to predict the binding affinity and orientation of this compound within the active sites of various enzymes. For instance, molecular docking has been utilized to investigate the interaction of this compound with targets relevant to cancer, where binding energies of less than -5 kcal/mol are indicative of high affinity. nih.govamegroups.org Such studies have visualized the potential binding modes, including hydrogen bonding and other interactions with key amino acid residues within the target protein's binding pocket. nih.govamegroups.orgmdpi.com In silico analyses have also been performed to explore the binding of this compound to the main protease of viruses, contributing to the understanding of its potential antiviral mechanisms. chemrxiv.org These molecular modeling approaches are crucial for elucidating the structure-activity relationships and guiding the design of more potent derivatives. nih.gov

Structure Activity Relationship Sar Studies of Methyl Galbanate and Its Analogs

Correlations between Specific Structural Moieties and Biological Potency

Methyl galbanate is a sesquiterpene coumarin (B35378), a class of natural products characterized by a C15 terpene moiety linked to a coumarin core, often via an ether linkage. researchgate.net The core structure typically consists of umbelliferone (B1683723) (7-hydroxycoumarin), but variations with additional substitutions on the coumarin ring, such as scopoletin (B1681571), are also found. researchgate.net The biological potency of these compounds is highly dependent on the interplay between the coumarin group and the attached sesquiterpene chain.

Key structural features that influence bioactivity include:

The Coumarin Nucleus: The fundamental coumarin structure is essential for the activity of this class of compounds. Modifications to this core, such as the addition of hydroxyl or methoxyl groups, can alter the molecule's polarity and interaction with biological targets.

The Sesquiterpene Chain: The nature of the C15 sesquiterpene unit is a major determinant of potency and selectivity. This includes the chain's length, degree of cyclization (acyclic, monocyclic, or bicyclic), and the presence of functional groups like hydroxyls, carbonyls, or esters. mdpi.com For instance, in a study comparing various sesquiterpene coumarins, differences in the sesquiterpene moiety led to varied cytotoxic activities against different cancer cell lines. mdpi.com

α,β-Unsaturated Carbonyl Groups: The presence of reactive groups like α,β-unsaturated carbonyls within the sesquiterpene lactone structure can contribute to biological activity. These moieties can act as Michael acceptors, forming covalent bonds with nucleophilic residues (like cysteine or lysine) in proteins, which can lead to enzyme inhibition. semanticscholar.org

Research has shown that even minor structural changes can lead to significant differences in biological effects. For example, a comparison of farnesiferol B with other sesquiterpene coumarins revealed that it was the only one ineffective against S. aureus, highlighting the sensitivity of antibacterial activity to structural variations. mdpi.com Similarly, the anti-inflammatory properties of these compounds are linked to their ability to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), with the specific structure influencing the degree of inhibition. mdpi.comresearchgate.net

| Structural Moiety | Influence on Biological Potency | Example Compound(s) | Observed Effect |

|---|---|---|---|

| Coumarin Core (e.g., Umbelliferone) | Essential scaffold for activity. Substitutions (hydroxyl, methoxyl) modify polarity and target interaction. | Umbelliprenin (B192621), Scopoletin | Provides the foundational structure for biological interaction. researchgate.net |

| Sesquiterpene Chain (C15) | Major determinant of potency. Cyclization and functional groups are critical. | This compound, Farnesiferol A | Variations in the chain lead to different cytotoxic and antimicrobial profiles. mdpi.commdpi.com |

| α,β-Unsaturated Carbonyl | Acts as a Michael acceptor, enabling covalent modification of target proteins. | Sesquiterpene Lactones | Correlated with the inhibition of enzymes like those found in Leishmania. semanticscholar.org |

Influence of Methyl Esterification on Bioactivity and Cellular Permeability

The esterification of the carboxylic acid group in galbanic acid to form this compound has a profound impact on its physicochemical properties and, consequently, its biological activity. The primary effect of adding the methyl ester group is an increase in lipophilicity.

This increased hydrophobicity enhances the molecule's ability to cross cell membranes. tandfonline.com Studies have directly compared galbanic acid and this compound, demonstrating that the methyl esterified form has significantly higher membrane permeability. tandfonline.comresearchgate.net This improved cellular uptake is a key reason for the often-observed superior bioactivity of this compound compared to its parent acid.

For example:

Anti-inflammatory Activity: In a study on macrophage cells, this compound at a 10 µM concentration significantly reduced nitric oxide (NO) production, whereas galbanic acid showed no effect at the same concentration. tandfonline.comnih.gov This was attributed to the higher membrane permeability of this compound, allowing it to reach its intracellular targets more effectively and reduce the expression of inducible nitric oxide synthase (iNOS) mRNA to 52% of the control level. mdpi.comtandfonline.comresearchgate.net

Antiviral Activity: Against the influenza A virus, this compound (IC₅₀ = 0.26 µg/mL) displayed higher potency than galbanic acid (IC₅₀ = 0.45 µg/mL). tandfonline.com

Antibacterial Activity: this compound showed significant activity against Enterococcus faecium with a Minimum Inhibitory Concentration (MIC) of 64 μg/mL, demonstrating its potential as an antibacterial agent. mdpi.com

The methyl ester does not simply act as a passive delivery-enhancing feature; it becomes an integral part of the molecule's pharmacophore, influencing how it fits into and interacts with biological targets once inside the cell.

| Compound | Key Structural Difference | Effect on Permeability | Impact on Bioactivity (Example) |

|---|---|---|---|

| Galbanic Acid | Free Carboxylic Acid (-COOH) | Lower | No significant inhibition of NO production at 10 µM. tandfonline.com |

| This compound | Methyl Ester (-COOCH₃) | Higher | Significant inhibition of NO production at 10 µM; higher antiviral potency. tandfonline.comnih.gov |

Impact of Chirality and Stereochemistry on Pharmacological Profiles

Chirality, or the "handedness" of a molecule, is a critical factor in pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. nih.govchiralpedia.com Enantiomers (non-superimposable mirror-image isomers) of a drug can exhibit vastly different pharmacological and toxicological profiles. mdpi.comresearchgate.net One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive or even cause adverse effects. chiralpedia.com

In the context of this compound and its analogs, the sesquiterpene moiety contains multiple chiral centers, meaning that different stereoisomers can exist. The specific three-dimensional arrangement of atoms (stereochemistry) dictates how the molecule can interact with its biological target. nih.gov

Studies on sesquiterpene coumarin analogs have highlighted the importance of stereochemistry:

Relative Configuration: The relative stereochemistry of the entire molecule is validated through advanced spectroscopic techniques like NOESY, which can confirm the spatial proximity of different protons. For example, the relative stereochemistry of a new sesquiterpene coumarin ether was determined as 5′S, 10′R using this method. mdpi.com

While direct comparative studies on the individual enantiomers of this compound are not extensively detailed in the provided results, the principles of stereochemistry strongly suggest that they would exhibit different pharmacological profiles. The precise fit of a molecule into its binding site is paramount for activity, and enantiomers, having different spatial arrangements, will not interact with a chiral receptor in an identical manner. nih.gov

Computational Approaches for SAR Analysis and Predictive Modeling (in silico studies)

Computational, or in silico, methods are invaluable tools for accelerating drug discovery and understanding Structure-Activity Relationships. uni-bonn.de These approaches use computer simulations to model the interactions between a ligand (like this compound) and its biological target, predict activity, and guide the design of new analogs. nih.gov

Key computational techniques applied to SAR analysis include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. For sesquiterpenes, docking studies have been used to analyze their binding modes within the active sites of enzymes from pathogens like Leishmania. semanticscholar.org Such studies can identify crucial interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. For instance, an in silico study of sesquiterpenes against Leishmania enzyme targets found that sesquiterpene coumarins were promising leads for inhibiting pteridine (B1203161) reductase-1 (PTR1) and trypanothione (B104310) synthetase (TryS). semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized analogs, helping to prioritize which compounds to synthesize and test. nih.gov

Conformational Analysis: Molecules are not static; they are flexible and can adopt various shapes (conformations). Computational methods can determine the most stable, low-energy conformation of a molecule like this compound. semanticscholar.org This is critical because the molecule's active conformation when binding to a target may differ from its lowest-energy state in solution.

These computational approaches allow for the systematic analysis of large sets of compounds, revealing subtle SAR patterns that might not be obvious from experimental data alone. uni-bonn.denih.gov They enable the rational design of new molecules with potentially improved potency and selectivity, reducing the time and cost associated with traditional trial-and-error synthesis and screening.

Advanced Analytical and Bioanalytical Methodologies for Methyl Galbanate Research

Quantitative and Qualitative Analysis in Plant Extracts and Biological Matrices

The foundational step in methyl galbanate research involves its detection and quantification within complex mixtures like plant extracts and biological fluids. Qualitative analysis confirms the presence of the compound, while quantitative analysis measures its concentration.

Qualitative Identification: Initial identification of this compound in plant extracts, such as those from Ferula szowitsiana and Ferula assa-foetida, is often achieved through chromatographic techniques coupled with mass spectrometry. scribd.comfrontiersin.org Techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are powerful tools for this purpose, allowing for the tentative identification of compounds based on their accurate mass and fragmentation patterns. bebac.at The structure is then typically confirmed by comparison with a purified standard or through detailed spectroscopic analysis.

Quantitative Measurement: Once identified, quantifying this compound is essential for understanding its prevalence in a natural source or its concentration in a biological sample during pharmacokinetic or mechanistic studies. High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is a commonly employed method for the quantification of coumarins in plant extracts. google.comresearchgate.net For higher sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. mdpi.comnih.gov These methods rely on the development of a calibration curve using a pure analytical standard of this compound.

Table 1: Methodologies for Analysis of this compound in Various Matrices

| Analytical Goal | Technique | Matrix | Key Findings & Applications |

| Qualitative | HPLC, LC-MS | Plant Extracts (Ferula spp.) | Identification as a major sesquiterpene coumarin (B35378). scribd.com |

| Quantitative | HPLC-UV/PDA | Plant Extracts | Determination of compound concentration in different plant parts or extracts. google.com |

| Quantitative | LC-MS/MS | Plasma, Serum, Tissues | Pharmacokinetic studies, measuring absorption, distribution, metabolism, and excretion (ADME). mdpi.comnih.gov |

| Qualitative | GC-MS | Essential Oils | Identification in volatile fractions of plant extracts. science.gov |

Advanced Chromatographic Separations (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatography is the cornerstone of isolating and analyzing this compound. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability, as well as the analytical question at hand.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of sesquiterpene coumarins like this compound. researchgate.net Reversed-phase HPLC, using columns like C18, is typical. A gradient elution system, often combining water (frequently acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727), allows for the separation of this compound from other closely related compounds in an extract. google.com The HPLC system is coupled to a detector, most commonly a PDA detector that can acquire UV spectra across a range of wavelengths, or a mass spectrometer for more definitive identification and quantification. scribd.comgoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile coumarins, GC-MS is a valuable tool for analyzing the volatile components of plant extracts or essential oils where this compound or its derivatives might be present. science.gov For analysis by GC, non-volatile compounds may require a derivatization step to increase their volatility. The coupling with a mass spectrometer allows for the confident identification of separated compounds based on their characteristic mass spectra and retention times.

High-Resolution Spectroscopic Characterization (e.g., Advanced NMR techniques, High-Resolution Mass Spectrometry)

Unambiguous structure elucidation of this compound and its metabolites relies on high-resolution spectroscopic methods.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as QTOF or Orbitrap mass spectrometers, provide highly accurate mass measurements (typically with an error of <5 ppm). google.com This allows for the determination of the elemental composition of this compound (C₂₅H₃₂O₅) and its metabolites. massbank.eu Tandem mass spectrometry (MS/MS or MS²) experiments on HRMS instruments involve fragmenting the parent ion to produce a characteristic fragmentation pattern, which provides crucial structural information about the molecule's different components, such as the coumarin core and the sesquiterpene side chain. massbank.euhebmu.edu.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the complete structural characterization of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are used. scribd.comljmu.ac.uk

¹H NMR: Provides information on the number and types of protons and their connectivity.

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to piece together the molecular structure. researchgate.netyoutube.com For instance, HMBC spectra reveal long-range correlations between protons and carbons, which are critical for connecting the sesquiterpene moiety to the coumarin backbone through the ether linkage. ljmu.ac.uk Advanced techniques like 2D INADEQUATE can even show direct carbon-carbon correlations, providing definitive proof of the carbon skeleton. researchgate.net

Table 2: Spectroscopic Data for this compound Characterization

| Technique | Information Provided | Relevance to this compound |

| HRMS | Exact mass and elemental formula (C₂₅H₃₂O₅). massbank.eu | Confirms molecular formula and aids in identifying unknown metabolites. google.com |

| MS/MS | Structural fragmentation patterns. hebmu.edu.cn | Helps to characterize the different parts of the molecule and distinguish it from isomers. |

| ¹H NMR | Proton chemical shifts and coupling constants. googleapis.com | Defines the proton environment and stereochemistry of the sesquiterpene chain. |

| ¹³C NMR | Carbon chemical shifts. googleapis.com | Identifies all unique carbons in the molecule, including carbonyls and quaternary carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Proton-proton and proton-carbon correlations. ljmu.ac.ukresearchgate.net | Establishes the complete bonding framework and confirms the final structure. |

Development and Validation of Bioanalytical Assays for Mechanistic Studies

To understand how this compound exerts its biological effects (e.g., anti-inflammatory, immunomodulatory), specific bioanalytical assays must be developed and validated. massbank.eugoogleapis.com These assays measure specific biological responses in cells or tissues after treatment with the compound.

Assay Development: The development process involves selecting appropriate cell lines (e.g., RAW 264.7 macrophages for inflammation studies) or primary cells, choosing relevant biomarkers, and optimizing assay conditions. googleapis.comresearchgate.net For example, to study anti-inflammatory effects, assays are developed to measure the production of inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923) (e.g., PGE₂) or the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). massbank.eugoogleapis.comresearchgate.net Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are frequently developed to quantify the secretion of specific cytokines (e.g., IL-4, IFN-γ) from immune cells. massbank.euresearchgate.net

Method Validation: A crucial step is the validation of these bioanalytical methods to ensure they are reliable, reproducible, and fit for purpose. bebac.atjapsonline.com Validation assesses several key parameters:

Selectivity/Specificity: The ability of the assay to measure the analyte of interest without interference from other components in the sample matrix. japsonline.com

Accuracy: How close the measured value is to the true value.

Precision: The degree of scatter or variability in repeated measurements.

Linearity and Range: The concentration range over which the assay is accurate and precise.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. japsonline.com

For instance, a validated ELISA for a cytokine would demonstrate that it can accurately measure the concentration of that specific cytokine in cell culture supernatant without cross-reacting with other proteins, and that the results are consistent across multiple experiments.

Ecological and Agronomic Considerations for Methyl Galbanate Production

Sustainable Sourcing and Cultivation Practices for Ferula Species

The primary source of methyl galbanate is the resin from plants of the Ferula genus, such as Ferula gummosa (syn. F. galbaniflua), F. rubricaulis, and F. szowitsiana. tandfonline.comgalbanum.co These species are native to mountainous and arid regions of Central and Southwest Asia, including Iran, Afghanistan, and Turkey. galbanum.conih.gov The traditional method of sourcing involves wild-harvesting, where incisions are made into the plant's roots and stems to collect the exuded oleo-gum resin. galbanum.coansfoundation.org

However, unsustainable harvesting practices pose a significant threat to wild Ferula populations. Many Ferula species are monocarpic, meaning they flower and produce seeds only once at the end of their life cycle before dying. ethnobotanyjournal.orgethnobotanyjournal.org The plants require a long period, typically 7 to 9 years, to reach maturity and develop a substantial root system capable of producing significant amounts of resin. ethnobotanyjournal.org Aggressive harvesting methods, which involve repeated and deep cuts, can lead to the death of the plant before it can reproduce, jeopardizing the species' survival. ethnobotanyjournal.orgijam.co.in

To mitigate these risks and ensure a long-term supply, sustainable sourcing and cultivation practices are essential. Key strategies include:

Regulated Wild-Harvesting: Implementing quotas and harvesting protocols that prevent fatal damage to the plants. A crucial recommendation is to leave 20-25% of the mature plant population untouched to ensure adequate seed production for natural regeneration. ethnobotanyjournal.orgethnobotanyjournal.org

Cultivation: Establishing plantations is a vital alternative to relying solely on wild stocks. Ferula species can be propagated by seed, which typically requires a cold period to germinate. ansfoundation.orgijam.co.in Cultivation allows for controlled production, reduces pressure on wild ecosystems, and can benefit farmers in arid regions where the climate is suitable. ansfoundation.org For example, the cold deserts of Himachal Pradesh in India have been identified as having a suitable climate for cultivating Ferula asafoetida. ansfoundation.org

Post-Harvest Care: After resin collection, proper care, such as refilling pits around the plant's root crown, can prevent the nodes from drying out and being damaged, potentially allowing for future harvests. ijam.co.in

These practices are fundamental to the conservation of Ferula species and the creation of a stable, ethical supply chain for galbanum and its constituent compounds like this compound. galbanum.co

Environmental Factors Influencing this compound Biosynthesis and Yield in Plants

The biosynthesis of secondary metabolites in plants, including the sesquiterpene coumarins like this compound, is heavily influenced by a combination of genetic and environmental factors. nih.gov Understanding these factors is critical for optimizing resin yield and the concentration of desired compounds.

Climatic and Topographical Factors:

Climate: Ferula gummosa thrives in semi-arid, cold, and ultra-cold Mediterranean climates. mdpi.com Ideal conditions include an average annual temperature between 3.5 and 12°C, with the ability to withstand absolute minimum temperatures below -30°C. mdpi.com The plant favors regions with 300-450 mm of annual precipitation, primarily in the form of snow. mdpi.com

Altitude and Aspect: Ferula species are often found in mountainous regions at high elevations. nih.govresearchgate.net Studies on F. gummosa have found it grows well at elevations above 2200 m, often on north-northeast facing slopes with a steepness of 55 to 70 degrees. researchgate.net However, the relationship between altitude and chemical composition can be complex. One study noted that decreasing temperature and increasing altitude were negatively correlated with essential oil content in F. assa-foetida. nih.gov

Controlled Environments: Research has shown that manipulating environmental conditions can directly impact resin production. A study on Ferula asafoetida demonstrated that cultivation in a greenhouse with a controlled climate (temperature at 20–25°C and humidity at 50–60%) resulted in significantly higher resin yields and healthier plants compared to outdoor cultivation. ijarsct.co.in

Soil Characteristics: The soil composition of natural Ferula habitats provides a blueprint for cultivation. For F. gummosa, the preferred soil characteristics are:

Texture: Loam, loamy sand, and clay loam textures are common in its natural habitats. mdpi.comresearchgate.net

Depth: The soil is often shallow to semi-deep. researchgate.net

Chemical Properties: The plant grows in soils with very low salinity (less than 0.7 dS/m) and a neutral pH range (6.9 to 7.33). mdpi.comresearchgate.net While organic carbon content can be relatively high, nutrient levels of phosphorus and potassium may be less than optimal. mdpi.com Ferula pseudalliacea is noted to grow in regions with calcareous formations. iau.ir

The interplay of these environmental factors creates specific bioclimates that influence not only the plant's growth but also the chemical profile of the resin it produces. Studies on F. gummosa from different geographic locations in Iran revealed significant variations in the essential oil yield and composition, underscoring the profound impact of the environment on secondary metabolite production.

Table 1: Optimal Environmental Conditions for Ferula gummosa Growth

| Environmental Factor | Optimal Condition/Range | Reference |

|---|---|---|

| Climate Type | Semi-arid, cold/ultra-cold Mediterranean | mdpi.com |

| Average Annual Temperature | 3.5 – 12 °C | mdpi.com |

| Average Annual Rainfall | 300 – 450 mm (mostly snow) | mdpi.com |

| Elevation | Above 2200 m | researchgate.net |

| Soil Texture | Loam, Loamy Sand, Clay Loam | mdpi.comresearchgate.net |

| Soil Salinity | Very low (< 0.7 dS/m) | mdpi.comresearchgate.net |

| Soil pH | Neutral (6.9 – 7.33) | mdpi.comresearchgate.net |

Biotechnological Approaches for Enhanced Production (e.g., Plant Tissue Culture, Metabolic Engineering)

To overcome the limitations of agricultural production, such as long growth cycles and environmental variability, biotechnological methods offer promising alternatives for a consistent and enhanced supply of this compound. nih.govd-nb.info

Plant Tissue and Cell Culture:

In Vitro Propagation: Plant tissue culture techniques, including micropropagation and somatic embryogenesis, provide a means for large-scale production of high-quality, genetically uniform Ferula plants. nih.gov This method is independent of seasonal and geographical constraints. nih.gov Research has demonstrated the feasibility of in vitro regeneration for Ferula species; for instance, Ferula jaeschkeana has been successfully propagated from petiole explants using plant growth hormones like 2,4-D. nih.gov

Cell Suspension Cultures: Growing plant cells in a liquid medium (suspension culture) is a scalable method for producing secondary metabolites. d-nb.info These systems allow for precise control over growth conditions and the application of elicitors—compounds that stimulate defense responses and, consequently, the production of secondary metabolites. d-nb.infofrontiersin.org

Hairy Root Cultures: This technique involves genetically transforming plant tissue to produce "hairy roots," which are known for their rapid growth and stable, high-level production of secondary metabolites. d-nb.info

Metabolic Engineering: Metabolic engineering involves the targeted modification of genetic pathways within an organism to increase the production of specific compounds. mdpi.com Since this compound is a sesquiterpene coumarin (B35378), engineering the terpenoid and phenylpropanoid pathways is a key strategy.

Pathway Enhancement: This can be achieved by overexpressing the genes for key enzymes in the biosynthetic pathway leading to this compound. frontiersin.orgmdpi.com Terpenoids are synthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, and enhancing the flux through these routes can increase the availability of precursors. mdpi.comucanr.edu

Suppressing Competition: Another approach is to down-regulate or "knock out" genes of competing metabolic pathways, thereby redirecting metabolic resources toward the synthesis of the target compound. nih.gov

Key Enzyme Targeting: Cinnamate (B1238496) 4-hydroxylase (C4H) is a crucial enzyme in the phenylpropanoid pathway, which produces the coumarin portion of this compound. preprints.org The gene for this enzyme has been identified and characterized in Ferula pseudalliacea. Modifying the expression of such key genes could significantly impact the yield of sesquiterpene coumarins. preprints.org

Heterologous Production: This advanced technique involves transferring the entire biosynthetic pathway for a compound into a fast-growing host organism, such as yeast or bacteria, to create microbial factories for its production. nih.gov

These biotechnological strategies hold considerable potential for creating sustainable and highly controlled production platforms for this compound and other valuable phytochemicals from the Ferula genus, moving beyond the constraints of traditional agriculture. nih.govfrontiersin.org

Future Perspectives and Emerging Research Avenues for Methyl Galbanate

Exploration of Undiscovered Biological Activities and Molecular Targets

The known biological activities of methyl galbanate, such as its anti-inflammatory, immunomodulatory, and antiviral effects, have paved the way for deeper investigation into its therapeutic potential. tandfonline.comscispace.com Future research is poised to uncover novel bioactivities and elucidate the specific molecular machinery through which this compound exerts its effects.

Initial research has identified several molecular targets. For instance, this compound has been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells. researchgate.netnih.gov This is achieved, at least in part, by downregulating the expression of inducible nitric oxide synthase (iNOS) mRNA. tandfonline.comnih.gov While it also slightly attenuates cyclooxygenase-2 (COX-2) mRNA expression, the primary anti-inflammatory action appears to be iNOS-mediated. tandfonline.comresearchgate.netnih.gov Its anti-neuroinflammatory properties, demonstrated by its ability to protect neuronal cells from NO-induced death, suggest potential applications in neurodegenerative diseases. nih.govmdpi.com

Beyond inflammation, this compound, along with other sesquiterpene coumarins from Ferula assa-foetida, has demonstrated significant antiviral activity against the Influenza A virus (H1N1). researchgate.netafjbs.comcuny.edu The precise mechanism of this viral inhibition is an area ripe for exploration.

The immunomodulatory effects of this compound involve a nuanced influence on immune cell responses. Studies have shown it can suppress the proliferation of phytohemagglutinin-stimulated splenocytes and modulate the balance of T-helper cell cytokines, specifically by inducing IL-4 (a Th2 cytokine) and inhibiting IFN-γ (a Th1 cytokine). scispace.comresearchgate.net This suggests a potential role in managing autoimmune or inflammatory conditions characterized by a Th1/Th2 imbalance.

Future investigations should aim to broaden the search for molecular targets. Techniques such as molecular docking could help identify potential binding partners and enzymatic targets. nih.gov For example, in-silico studies have suggested that various compounds from plants used in traditional medicine, which contain constituents like this compound, may inhibit multiple targets in the inflammation pathway, such as phospholipase A2 and p38 alpha mitogen-activated protein kinase. nih.gov Expanding these computational and experimental screening efforts could reveal currently unknown activities, such as antiparasitic, antibacterial, or more specific anticancer effects, building on the general cytotoxic activities observed for related coumarins. preprints.orgmdpi.com

Table 1: Known and Investigated Biological Activities of this compound

| Biological Activity | Model System | Key Findings | Citations |

|---|---|---|---|

| Anti-inflammatory | LPS/IFN-γ-stimulated RAW264.7 cells | Significantly decreased Nitric Oxide (NO) production. | tandfonline.comnih.gov |

| Anti-neuroinflammatory | LPS-activated BV-2 microglial cells | Inhibited NO production with an IC50 of 5.95 µM. | mdpi.comsemanticscholar.org |

| Immunomodulatory | PHA-stimulated splenocytes | Reduced splenocyte proliferation; induced IL-4 and suppressed IFN-γ secretion. | scispace.comresearchgate.net |

| Antiviral | Influenza A (H1N1) Virus | Exhibited significant antiviral activity. | researchgate.netafjbs.comcuny.edu |

Investigation of Synergistic Effects with Other Natural Compounds or Therapeutics

The exploration of synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, represents a promising strategy in drug development. For this compound, investigating its potential synergy with other natural products or conventional therapeutic agents could enhance efficacy and broaden its applications.

Natural coumarins have been noted for their potential to augment the effectiveness of various anticancer treatments. researchgate.net While direct studies on this compound are limited, research on the oleo-gum-resin of Ferula asafoetida, a primary source of this compound, has shown synergistic effects with the anticancer drug vincristine. greenpharmacy.info Similarly, the related compound galbanic acid has demonstrated synergistic cancer cell-killing effects when combined with curcumin (B1669340) nanomicelles in colon cancer cell lines. researchgate.net These findings strongly suggest that this compound itself could be a valuable candidate for combination therapies in oncology.

In the realm of anti-inflammatory treatment, terpenoids have been observed to have synergistic interactions with non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. mednexus.org Given that this compound possesses a terpenoid moiety and exhibits anti-inflammatory properties by inhibiting COX-2 and iNOS, it is plausible that it could act synergistically with NSAIDs. tandfonline.comscispace.com Such a combination could potentially allow for lower doses of the conventional drug, thereby reducing the risk of side effects.

Future research should systematically screen this compound in combination with a variety of agents, including:

Chemotherapeutic drugs: To assess its potential to overcome drug resistance or enhance cytotoxic effects in cancer cells.

Antibiotics: To determine if it can potentiate antibacterial activity, especially against drug-resistant strains.

Other anti-inflammatory compounds: Both natural and synthetic, to explore enhanced management of inflammatory disorders. mednexus.org

Antiviral agents: To investigate potential synergy in combating viral infections like influenza. afjbs.comcuny.edu

These studies would be critical in positioning this compound as a potential adjuvant therapy in multiple disease contexts.

Development of Novel Synthetic Strategies for Accessing Structural Diversity

While this compound can be isolated from natural sources, chemical synthesis is crucial for producing sufficient quantities for extensive biological testing and for creating structural analogues to explore structure-activity relationships. tandfonline.com The development of novel and efficient synthetic strategies is therefore a key area of future research.

Subsequent improvements have been made to this synthetic pathway. For example, replacing ethyl chloroformate with ethyl cyanoformate significantly increased the yield of an early step from 40% to 80%. researchgate.nettandfonline.com Furthermore, the application of microwave-assisted Mitsunobu etherification for the coupling of the umbelliferone (B1683723) and sesquiterpenoid moieties improved the yield of that specific reaction from 6% to 28%. tandfonline.com

Future synthetic efforts should focus on several key objectives:

Versatility and Modularity: Designing synthetic routes that allow for the easy modification of different parts of the molecule. This "modular" approach would enable the rapid creation of a library of structural analogues.

Accessing Structural Diversity: By modifying the coumarin (B35378) core or the sesquiterpene side chain, chemists can synthesize novel derivatives. encyclopedia.pubscilit.com These new compounds could then be screened for enhanced biological activity, improved pharmacokinetic properties, or novel therapeutic effects. For instance, creating analogues with different substitution patterns on the coumarin ring or altering the stereochemistry of the chiral centers could lead to compounds with higher potency or different target specificity. tandfonline.com

Such synthetic programs are essential for a comprehensive investigation of the therapeutic potential of the this compound scaffold and for the development of new, more effective coumarin-based drugs.

Application of Advanced "Omics" Technologies (e.g., Metabolomics, Proteomics) in this compound Research

Advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful, high-throughput tools for understanding the complex biological effects of natural compounds at a systems level. frontiersin.orgnih.govnih.gov The application of these technologies to this compound research is a critical next step to move beyond single-target interactions and gain a holistic view of its mechanism of action.

Currently, omics research related to this compound is in its infancy. However, studies on the Ferula genus, from which this compound is derived, highlight the potential of these approaches. For instance, metabolomics analysis of different organs of Ferula pseudalliacea has revealed tissue-specific accumulation of phenolic compounds, and transcriptomics (via qPCR) has correlated the expression of key biosynthetic genes, like cinnamate (B1238496) 4-hydroxylase (FpC4H), with this accumulation. preprints.org Reviews on Ferula sinkiangensis explicitly recommend the use of metabolomics and proteomics to discover more metabolites and to better understand the plant's therapeutic mechanisms. mdpi.comsemanticscholar.org

Future research should apply these technologies directly to study the effects of this compound:

Proteomics: This technology can identify changes in the entire protein landscape of a cell or tissue upon treatment with this compound. It could be used to uncover the full range of protein targets and signaling pathways affected by the compound, moving beyond known targets like iNOS and COX-2. nih.govresearchgate.net For example, proteomics could reveal how this compound modulates proteins involved in apoptosis, cell cycle regulation, or viral replication.

Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can provide a functional readout of the physiological state of a cell. nih.govresearchgate.net This approach could elucidate the metabolic pathways perturbed by this compound, offering insights into its effects on cellular energy, lipid metabolism, or amino acid synthesis, which could be linked to its anti-inflammatory or antiviral activities.

Transcriptomics: Analyzing the complete set of RNA transcripts can show how this compound treatment alters gene expression. This would provide a comprehensive picture of the upstream regulatory effects, identifying which genes are turned on or off to produce its observed biological effects. nih.govnih.gov

Integrating data from these different omics platforms (a "multi-omics" approach) would provide a comprehensive, systems-level understanding of how this compound functions, helping to identify novel biomarkers of its activity and uncover new therapeutic applications. frontiersin.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。